molecular formula C6H12N2O4S2 B613198 DL-Cystine CAS No. 923-32-0

DL-Cystine

Cat. No.: B613198
CAS No.: 923-32-0
M. Wt: 240.3 g/mol
InChI Key: LEVWYRKDKASIDU-QWWZWVQMSA-N
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Description

DL-Cystine is a sulfur-containing amino acid and the oxidized dimer form of cysteine. It consists of two cysteine molecules linked by a disulfide bond. This compound plays a crucial role in the structure and stability of proteins, particularly in the formation of disulfide bridges that stabilize protein tertiary and quaternary structures .

Mechanism of Action

Target of Action

Cystine, an oxidized derivative of the amino acid cysteine, primarily targets the synthesis of glutathione . Glutathione is a major endogenous antioxidant molecule that plays a crucial role in maintaining cellular redox homeostasis .

Mode of Action

Cystine serves as a major precursor for the synthesis of glutathione . Certain conditions, such as an acetaminophen overdose, can deplete hepatic glutathione and subject the tissues to oxidative stress, resulting in loss of cellular integrity . In such cases, cystine plays a vital role in replenishing the glutathione levels, thereby protecting the cells from oxidative damage .

Biochemical Pathways

Cystine contributes to cancer metabolic remodeling at three different levels :

Pharmacokinetics

The pharmacokinetics of cystine-related compounds like N-acetylcysteine (NAC) have been studied . Following both single and multiple-dose administration, plasma concentration of NAC increased rapidly, reaching a peak at approximately 1.0 h . The half-life was around 15.4-18.7 h, and the fraction of NAC excreted in urine in the 36 h following administration was around 3.7-3.8% .

Result of Action

Cystine is required for proper vitamin B6 utilization and is also helpful in the healing of burns and wounds, breaking down mucus deposits in illnesses such as bronchitis as well as cystic fibrosis . Cystine also assists in the supply of insulin to the pancreas, which is needed for the assimilation of sugars and starches .

Action Environment

The action of cystine can be influenced by various environmental factors. For instance, in cancer cells, cystine plays an essential role in redox regulation of cellular status and protein function . The metabolic dynamics of cystine in cancer and the interconnections between cystine metabolism and other metabolic pathways are influenced by the tumor microenvironment .

Biochemical Analysis

Biochemical Properties

Cystine plays a crucial role in biochemical reactions. It is involved in the biosynthesis of cysteine, which is critically regulated by two enzymes, serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . Cystine also contributes to cancer metabolic remodeling at three different levels: in redox control, free or as a component of glutathione; in ATP production, via hydrogen sulfide (H2S) production, serving as a donor to the electron transport chain (ETC); and as a carbon source for biomass and energy production .

Cellular Effects

Cystine has significant effects on various types of cells and cellular processes. It increases the level of glutathione in the lungs, liver, kidneys, and bone marrow, which may have an anti-aging effect on the body by reducing age-spots . In cancer cells, cystine contributes to metabolic remodeling at three different levels: in redox control, ATP production, and as a carbon source .

Molecular Mechanism

Cystine’s mechanism of action involves its conversion into cysteine. This conversion can be viewed as an oxidation: 2 HO2CCH(NH2)CH2SH + 0.5 O2 → (HO2CCH(NH2)CH2S)2 + H2O . Cystine contains a disulfide bond, two amine groups, and two carboxylic acid groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cystine can change over time. For example, cystine can be quantified in white blood cells using a high-resolution accurate mass LC/MS approach

Dosage Effects in Animal Models

The effects of cystine can vary with different dosages in animal models. For instance, cystine-binding agents such as Tiopronin and d-penicillamine are used to dissolve cystine stones in animals

Metabolic Pathways

Cystine is involved in several metabolic pathways. It is a pivotal organic compound in the biosynthesis of cysteine, which is critically regulated by two enzymes, serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . Cystine also contributes to cancer metabolic remodeling at three different levels .

Subcellular Localization

The subcellular localization of cystine is primarily in the lysosome. Cystinosin, a prototypical lysosomal amino acid transporter, exports cystine to the cytosol, where its reduction to cysteine supplies this limiting amino acid for diverse fundamental processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Cystine can be synthesized through the oxidation of cysteine. The process involves the reaction of cysteine with an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions typically include a controlled pH and temperature to ensure the formation of the disulfide bond without over-oxidation .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of proteins rich in cysteine, such as keratin from feathers or hair. The hydrolyzed product is then subjected to oxidation to form this compound. Another method includes the fermentation process using microorganisms like Escherichia coli, which are genetically engineered to overproduce cysteine, followed by oxidation to form this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-Cystine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

    DL-Cystine vs. L-Cysteine: this compound is the oxidized dimer form, while L-Cysteine is the monomeric form. This compound is more stable and less reactive compared to L-Cysteine.

    This compound vs. L-Cystine: this compound is a racemic mixture of D- and L- forms, whereas L-Cystine consists only of the L- form. The biological activity of L-Cystine is more relevant in physiological conditions.

    This compound vs. N-Acetylcysteine: N-Acetylcysteine is more soluble and has better bioavailability compared to this compound.

This compound’s unique properties, such as its role in disulfide bond formation and stability, make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301031752
Record name Cystine D-form
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Molecular Weight

240.3 g/mol
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Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name D-Cystine
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CAS No.

349-46-2, 923-32-0, 56-89-3
Record name D-Cystine
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Record name Cystine D-form
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Record name Cystine DL-form
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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